4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
“4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number 898762-18-0 and a linear formula of C19H20BrFN2O . It has a molecular weight of 391.28 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-bromo-2-fluorophenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . The InChI code for this compound is 1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 .Scientific Research Applications
Synthesis and Fluorescence Properties
4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone may be related to compounds that exhibit significant fluorescence properties. Similar compounds, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, have been synthesized and shown to possess high fluorescence intensity, both in solution and solid-state, demonstrating potential applications in fluorescence-based technologies and materials science (Liang Zuo-qi, 2015).
Potential in Organic Synthesis
Compounds structurally related to this compound have been utilized in organic synthesis. For instance, 2-(Bromomethyl)benzophenone, a compound with a somewhat similar structure, has been converted into naphthalene derivatives via reactions like cycloaddition, demonstrating the compound's versatility in organic synthesis (Faragher & Gilchrist, 1976).
Exploring Halogen Substitution
The study of halogenated benzophenones, like this compound, can provide insights into the effects of different halogen substituents on various biological or chemical processes. For example, research on halogenated biphenyls has shown varying effects on microsomal drug-metabolizing enzymes, illustrating the significance of different halogens in biochemical reactions (Bandiera et al., 1982).
Medicinal Chemistry Applications
Although not directly linked to this compound, compounds like morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antagonistic roles against neoplastic development, indicating a potential area of research for similar compounds in medicinal chemistry (Al‐Ghorbani et al., 2017).
Nonlinear Optical Properties
The investigation of similar benzophenone derivatives, such as 4-aminobenzophenone and its derivatives, in relation to their crystal structure and nonlinear optical properties suggests a potential area of application for this compound in the field of optics and materials science (Su Genbo et al., 1993).
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMNMRSPCRGNHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642988 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-97-6 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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